molecular formula C17H16F2O B1327751 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-89-0

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B1327751
CAS No.: 898779-89-0
M. Wt: 274.3 g/mol
InChI Key: IZUFQKCKUSZNIE-UHFFFAOYSA-N
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Description

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is a fluorinated aromatic ketone featuring a propiophenone backbone substituted with two fluorine atoms at the 3' and 5' positions of the phenyl ring and a 3,4-dimethylphenyl group at the 3-position.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUFQKCKUSZNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644868
Record name 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-89-0
Record name 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,5-Difluorophenyl Precursors

Detailed Research Findings and Data

Parameter Method 1: Lithiation/Borylation + Suzuki Coupling Method 2: Friedel-Crafts Acylation (Related)
Starting materials 3,5-Difluorobromobenzene, 3,4-dimethylphenyl halide 3,4-Dimethylbenzene, 3,5-difluoropropionyl chloride
Key reagents n-Butyllithium, boric acid, Pd catalyst, base AlCl3, acid chloride
Reaction conditions -60 to -70 °C lithiation; reflux for coupling Low temperature, inert atmosphere
Yield 70-85% for boronic acid; 60-75% for coupling Variable, typically moderate (50-65%)
Purification Filtration, chromatography, recrystallization Recrystallization, chromatography
Advantages High regioselectivity, scalable, mild conditions Simpler reagents, fewer steps
Disadvantages Requires inert atmosphere, sensitive reagents Potential side reactions, lower selectivity

Industrial Scale Considerations

  • The lithiation and borylation steps are amenable to scale-up with proper temperature control and inert atmosphere.
  • Continuous flow reactors can enhance safety and reproducibility for the lithiation step.
  • Suzuki coupling is widely used industrially for such compounds due to its robustness and high selectivity.
  • Purification typically involves recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical or material applications.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals.
  • Reactivity Studies: Due to the presence of fluorine, the compound's reactivity can be analyzed in various chemical reactions, providing insights into fluorinated compounds' behavior in organic synthesis .

Biology

  • Biological Activity: Research indicates potential antimicrobial and anti-inflammatory properties. Preliminary studies have shown that derivatives of this compound may exhibit effectiveness against various bacterial strains .
  • Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may modulate apoptotic pathways, highlighting its potential as an anticancer agent .

Medicine

  • Drug Development: The compound is being explored for its potential use in drug design, particularly for developing novel therapeutic agents targeting specific biological pathways.
  • Mechanism of Action: The interactions with enzymes or receptors lead to alterations in their activity, which can result in significant biological effects. The presence of fluorine enhances binding affinity and stability, making it a valuable candidate in medicinal chemistry .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone on various cancer cell lines. Results indicated that the compound induced significant apoptosis through the activation of caspase pathways. This suggests its potential utility in developing new cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, derivatives of the compound were tested against common bacterial strains. Results demonstrated notable inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Fluorine Substitution

The following table compares 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone with structurally related fluorinated propiophenones:

Compound Name Molecular Formula Substituents Key Properties/Applications Source
3',4',5'-Trifluoro-3-(3,4-dimethylphenyl)propiophenone C₁₈H₁₆F₃O 3',4',5'-trifluoro; 3,4-dimethylphenyl Higher fluorination may enhance lipophilicity; potential intermediate in drug synthesis
3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone C₁₃H₁₄F₂O₃ 3',4'-difluoro; 1,3-dioxan-2-yl group Dioxane ring introduces rigidity; possible use in polymer precursors
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone C₁₆H₁₄ClFOS 3'-chloro; 5'-fluoro; 4-thiomethylphenyl Thioether group may improve metabolic stability; halogenated variants used in bioactive molecules

Key Observations :

  • Methyl vs. Heterocyclic Groups : The 3,4-dimethylphenyl group offers steric bulk and hydrophobicity, contrasting with the 1,3-dioxan-2-yl group in , which may enhance solubility in polar solvents .

Thermal and Chemical Stability

While direct thermal data for the target compound are unavailable, analogs such as 3',4'-difluoro-3-(1,3-dioxan-2-yl)propiophenone () and 3',4',5'-trifluoro derivatives () suggest that fluorine substitution generally increases thermal stability due to strong C-F bonds. Methyl groups on the aromatic ring may further stabilize the molecule against oxidative degradation .

Biological Activity

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. It has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18F2OC_{19}H_{18}F_2O, with a molecular weight of approximately 304.34 g/mol. The compound features a propiophenone backbone with two fluorine atoms substituted at the 3' and 5' positions of the phenyl ring, alongside a dimethyl-substituted phenyl group at the alpha position. The unique arrangement of these substituents influences both its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an electrophile, capable of reacting with nucleophilic sites in proteins and enzymes. This interaction can lead to inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise in inducing apoptosis.
Biological ActivityObserved Effects
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Anticancer Effects : A study evaluated the cytotoxicity of this compound against breast cancer cell lines. Results indicated significant cell death at concentrations above 10 µM, suggesting a dose-dependent response.
  • Antimicrobial Activity : Research conducted on the compound's effect against Staphylococcus aureus demonstrated notable inhibition at low concentrations, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenoneStructureAnticancer properties; enzyme inhibition
4-Fluoro-3-(2,4-dimethylphenyl)propiophenoneStructureModerate antimicrobial activity; lower cytotoxicity

These comparisons highlight how variations in substituents can significantly impact the biological properties of similar compounds.

Q & A

Basic: What are the recommended synthetic routes for 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, and how do their yields compare?

Methodological Answer:
The synthesis of fluorinated propiophenones typically involves halogen substitution or catalytic carbonylation. For example, halogen substitution on a pre-functionalized aromatic ring (e.g., 3,4-dimethylphenyl) using fluorinating agents like KF/18-crown-6 in DMF at 120°C achieves selective fluorination at the 3' and 5' positions . Alternatively, catalytic carbonylation of 3,4-dimethylphenylacetylene with CO and a palladium catalyst under fluorinated solvent conditions can yield the ketone backbone . A third approach involves coupling 3,4-dimethylphenylboronic acid with a difluorinated propiophenone precursor via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), with yields ranging from 65% to 78% depending on steric hindrance . Comparative studies suggest catalytic carbonylation provides higher regioselectivity (>90%) but requires stringent temperature control .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:
Key techniques include:

  • ¹⁹F NMR : Identifies fluorine environments; expect two distinct singlets for 3' and 5' fluorines (δ ≈ -110 to -120 ppm) .
  • ¹H NMR : Aromatic protons on the 3,4-dimethylphenyl group appear as a multiplet (δ 6.8–7.2 ppm), while the methyl groups resonate as singlets (δ 2.2–2.4 ppm) .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • HRMS : Molecular ion peak [M+H]⁺ at m/z 292.12 (calculated for C₁₇H₁₆F₂O) . Cross-validate with isotopic patterns for fluorine (1:2:1 triplet for two F atoms).

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (H315/H318 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation (H335 risk) .
  • Waste Disposal : Segregate halogenated waste in designated containers for incineration by licensed facilities .
  • Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

Basic: What are the potential research applications of this compound in pharmacology or materials science?

Methodological Answer:

  • Pharmacology : As a fluorinated ketone, it serves as a precursor for thrombin inhibitors or COX-2 antagonists, leveraging the 3,4-dimethylphenyl group for hydrophobic binding .
  • Materials Science : The fluorine atoms enhance thermal stability, making it a candidate for liquid crystal matrices or fluoropolymer additives .
  • Agrochemicals : Structural analogs (e.g., difluorophenylacetones) show herbicidal activity by disrupting plant lipid biosynthesis .

Advanced: How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model transition states for fluorination and coupling reactions. For instance:

  • Halogen Exchange : Simulate fluorine substitution barriers using exact exchange functionals to predict regioselectivity .
  • Catalytic Carbonylation : Analyze Pd-catalyzed mechanisms to identify rate-limiting steps (e.g., CO insertion vs. reductive elimination) .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data to refine catalytic conditions .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar fluorinated propiophenones?

Methodological Answer:

  • Variable Analysis : Systematically test parameters like solvent polarity (DMF vs. THF), catalyst loading (Pd 0.5–5 mol%), and fluoride source (KF vs. CsF) .
  • Side-Reaction Tracking : Use LC-MS to detect byproducts (e.g., defluorination or dimerization) that reduce yields .
  • Reproducibility : Adopt standardized protocols (e.g., inert atmosphere purity, substrate stoichiometry) to minimize batch-to-batch variability .

Advanced: What strategies improve fluorination efficiency while minimizing side reactions?

Methodological Answer:

  • Fluorinating Agents : Replace KF with Olah’s reagent (pyridine-HF) for milder conditions and reduced aryl ring degradation .
  • Microwave Assistance : Shorten reaction times (30 min vs. 12 h) to suppress hydrolysis of intermediates .
  • Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) with TMSCl before fluorination .

Advanced: How does the compound’s stability under acidic/basic conditions impact its storage and application?

Methodological Answer:

  • Acidic Conditions : The ketone group undergoes hydrolysis to carboxylic acid at pH < 2 (confirmed by ¹H NMR loss of C=O peak) .
  • Basic Conditions : Demethylation of the 3,4-dimethylphenyl group occurs at pH > 10, forming phenolic byproducts .
  • Storage Recommendations : Store under nitrogen at -20°C in amber vials to prevent photodegradation and moisture ingress .

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